4-氯-N-(2-(4-苯基哌嗪-1-羰基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, which may include 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, involves sequential reactions. These reactions include the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .科学研究应用

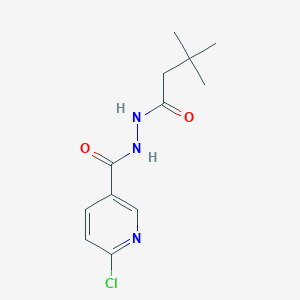

酶抑制潜力

磺酰胺杂化物在酶抑制方面显示出显着的潜力,特别是对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶,这些酶对于神经退行性疾病的管理至关重要。由 4-氯-N-[2-(肼羰基)苯基]苯磺酰胺合成的化合物表现出很高的抑制率,其中一些对 AChE 的抑制率高达 91%,对 BChE 的抑制率高达 92%。分子对接研究支持了这些发现,表明具有很强的结合亲和力 (Kausar et al., 2019)。

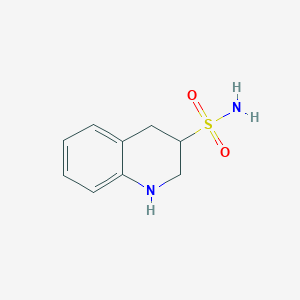

碳酸酐酶抑制

另一项研究重点关注磺酰胺衍生物对碳酸酐酶 I 和 II 的抑制作用,Ki 值在低纳摩尔范围内。这表明该化合物在治疗与碳酸酐酶活性相关的疾病(如青光眼和水肿)方面的潜力 (Gul et al., 2016)。

抗菌和抗艾滋病毒活性

对带有 2,5-二取代-1,3,4-恶二唑部分的苯磺酰胺的研究表明了有希望的抗菌和抗艾滋病毒活性。构效关系 (SAR) 分析提供了对化合物生物活性潜力的见解,为新型治疗剂铺平了道路 (Iqbal et al., 2006)。

化学合成和催化

在化学合成领域,磺酰胺已被用作催化剂或反应物来生产各种有机化合物。例如,N-氯-N-(苯磺酰基)苯磺酰胺被认为是醇和醚的温和且选择性的氧化剂,展示了磺酰胺化合物在有机合成中的多功能性 (Palav et al., 2021)。

作用机制

Target of Action

The primary target of 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the PARP-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.

Mode of Action

The compound interacts with the PARP-1 enzyme, inhibiting its function

Result of Action

The inhibition of PARP-1 by 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can lead to cell death . This makes the compound a potential candidate for the development of new anticancer therapies.

属性

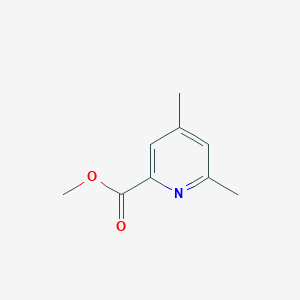

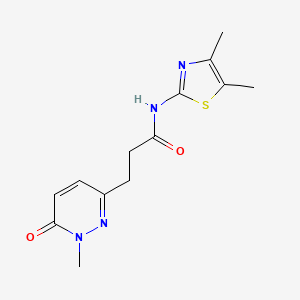

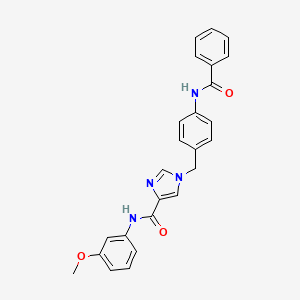

IUPAC Name |

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPHQWNYMYQUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)

![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)